BQ-788

描述

BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETB receptor). It is widely used in scientific research to study the physiological and pathological roles of endothelin, a peptide that constricts blood vessels and raises blood pressure. This compound has been instrumental in understanding cardiovascular diseases, cancer, and other conditions where endothelin plays a critical role .

准备方法

合成路线和反应条件

BQ-788 通过多步化学合成过程合成。合成通常包括以下步骤:

核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应构建。关键试剂包括氨基酸、保护基团和偶联剂。

官能团修饰: 核心结构经历各种修饰,以引入增强其与 ETB 受体的结合亲和力和选择性的官能团。常见试剂包括酰化剂、还原剂和氧化剂。

纯化: 最终产物通过重结晶、色谱和蒸馏等技术纯化,以达到高纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、产率和成本效益进行了优化。关键考虑因素包括溶剂的选择、反应条件和纯化方法,以确保可扩展性和符合监管标准。

化学反应分析

反应类型

BQ-788 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成亚砜和砜。常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 还原反应可以将 this compound 转化为相应的胺和醇。常见的还原剂包括氢化铝锂和硼氢化钠。

取代: this compound 可以经历亲核取代反应以引入不同的官能团。常见试剂包括卤代烷烃和亲核试剂,如胺和硫醇。

常用试剂和条件

氧化: 过氧化氢、间氯过氧苯甲酸和其他过氧化物。

还原: 氢化铝锂、硼氢化钠和催化氢化。

取代: 卤代烷烃、胺、硫醇和其他亲核试剂。

形成的主要产物

氧化: 亚砜和砜。

还原: 胺和醇。

取代: 各种取代衍生物,具体取决于所使用的亲核试剂。

科学研究应用

Pharmacological Properties of BQ-788

This compound exhibits a high affinity for the ETB receptor, with an inhibition constant (IC50) of approximately 1.2 nM for blocking endothelin-1 binding to human heart cells . This specificity makes it a valuable tool in understanding the role of ETB receptors in various physiological and pathological processes.

Cancer Treatment

One notable application of this compound is in cancer therapy, particularly melanoma. A study involving intralesional administration of this compound demonstrated its potential to reduce melanoma cell viability. In this trial, patients showed signs of decreased expression of EDNRB and Ki67, indicating reduced tumor proliferation . The study also noted increased immune cell infiltration in treated tumors, suggesting an indirect mechanism of action through enhanced immune response.

| Patient | Dosage (mg) | Observations |

|---|---|---|

| 1 | 3 | No adverse events; decreased EDNRB expression |

| 2 | 8 | Increased lymphocyte infiltration; tumor necrosis observed |

| 5 | 10 | Significant inhibition of lesion growth after prolonged treatment |

Gastrointestinal Disorders

This compound has also been investigated for its effects on gastrointestinal motility. Research indicates that modulation of glial ETB receptors by this compound can inhibit intestinal motility linked to postoperative ileus . This suggests a potential therapeutic role in managing gastrointestinal complications following surgery.

Inflammatory Conditions

This compound's role in inflammatory conditions has been highlighted through studies examining its effects on leukocyte recruitment. In endothelial cell models activated by TNF-α, treatment with this compound significantly reduced leukocyte adhesion, indicating its potential as an anti-inflammatory agent . This property could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound across different fields:

Melanoma Case Study

In a clinical trial involving five melanoma patients, intralesional administration of this compound was well tolerated, with no adverse effects reported. The study emphasized the need for further research to establish optimal dosing regimens and patient selection based on EDNRB expression levels .

Postoperative Ileus Study

A study focused on postoperative ileus demonstrated that this compound could effectively modulate neuronal pathways involved in gastrointestinal motility, providing insights into its potential use for preventing ileus after abdominal surgeries .

作用机制

BQ-788 通过选择性地结合内皮素 B 受体(ETB 受体)发挥作用,从而阻断内皮素-1 (ET-1) 和其他内皮素的结合。这种抑制阻止了导致血管收缩、细胞增殖和其他生理效应的下游信号通路。 主要分子靶标包括 ETB 受体和相关的 G 蛋白偶联受体通路 .

相似化合物的比较

类似化合物

BQ-123: 另一种内皮素受体拮抗剂,但它选择性地靶向内皮素 A 受体(ETA 受体)。

波生坦: 同时拮抗内皮素 A 和 B 受体的双重内皮素受体拮抗剂。

安布立善: 选择性地靶向 ETA 受体,用于治疗肺动脉高压。

BQ-788 的独特性

This compound 在其对 ETB 受体的高选择性和效力方面是独一无二的。 与其他内皮素受体拮抗剂不同,this compound 对 ETA 受体没有明显的影响,这使其成为研究 ETB 受体在各种生理和病理过程中的特定作用的宝贵工具 .

生物活性

BQ-788 is a selective antagonist of the endothelin type B (ETB) receptor, primarily known for its role in modulating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of cardiovascular health, renal function, and cancer biology.

This compound selectively inhibits ETB receptors with a high affinity (IC50 = 1.2 nM) while showing minimal activity against ETA receptors (IC50 = 1300 nM) in vitro . This selectivity allows researchers to explore the specific roles of ETB receptors in various biological contexts without interference from ETA receptor activity.

Pharmacological Effects

-

Vasodilation and Blood Pressure Regulation :

- In isolated rabbit pulmonary arteries, this compound has been shown to competitively inhibit ETB receptor-mediated vasoconstriction without exhibiting agonistic properties .

- In conscious rats, administration of this compound resulted in increased blood pressure, indicating its role in blocking ETB-mediated depressor responses .

-

Renal Function :

- A study investigating post-ischemic acute kidney injury (AKI) found that while ETA receptor antagonism (using Atrasentan) provided significant protective effects against renal injury, this compound did not demonstrate similar protective benefits. This suggests that ETB receptor blockade may not be as effective in preventing renal damage during ischemic events .

- Cancer Biology :

Summary of Findings

The biological activity of this compound can be summarized as follows:

Case Study: Acute Kidney Injury

In a controlled study using CD-1 mice subjected to unilateral ischemia, researchers assessed the impact of this compound on renal function post-injury. The findings indicated that while ETA antagonism conferred significant protection against renal mass loss and injury, treatment with this compound did not yield similar results. This highlights the distinct roles of ETA and ETB receptors in renal pathology .

Research on Cancer Therapeutics

In another investigation focused on melanoma, this compound was applied intralesionally to assess its effects on tumor growth. The study reported that this compound not only reduced tumor cell viability but also showed good tolerability among subjects, suggesting its potential as a therapeutic agent in cancer treatment .

属性

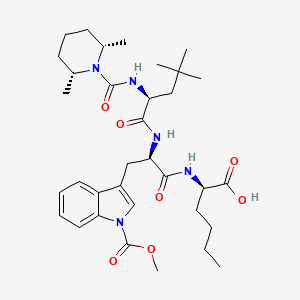

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHKJMGDSJDRG-DJYQTOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173326-37-9 | |

| Record name | BQ-788 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-788 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BQ-788?

A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does this compound interact with the ET(B) receptor?

A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of this compound binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:

- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]

- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]

- Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]

- Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is this compound administered in the research studies?

A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does this compound effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]

- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]

- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using this compound?

A9: In vitro studies demonstrate that this compound:

- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]

- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []

- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies show that this compound:

- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]

- Increases blood pressure in spontaneously hypertensive rats (SHR). []

- Affects renal blood flow and vascular resistance in various animal models. [, , , ]

- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。